Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate
Description
Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate (CAS: 64400-53-9) is a benzoic acid derivative with a molecular formula of C₁₀H₁₀O₅ (molecular weight: 210.18 g/mol). It features a formyl group at position 3, hydroxyl groups at positions 4 and 6, and a methyl substituent at position 2 . This compound is also known as methyl isohaematommate and is of interest in organic synthesis and medicinal chemistry due to its reactive aldehyde and phenolic groups, which enable participation in condensation and metal-chelation reactions.
Properties
CAS No. |
64400-53-9 |
|---|---|
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate |
InChI |
InChI=1S/C10H10O5/c1-5-6(4-11)7(12)3-8(13)9(5)10(14)15-2/h3-4,12-13H,1-2H3 |
InChI Key |
QGZOCMQCOZSUOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1C(=O)OC)O)O)C=O |
Origin of Product |
United States |
Preparation Methods
Formylation-Esterification Sequential Approach
A widely inferred method involves sequential formylation and esterification of a dihydroxybenzoic acid precursor. For example, starting with 4,6-dihydroxy-2-methylbenzoic acid, formylation at position 3 can be achieved using Vilsmeier-Haack reagent (POCl₃ in DMF). Subsequent esterification with methanol under acidic conditions (e.g., H₂SO₄) yields the target compound. This route mirrors the synthesis of analogous esters, where hydroxyl groups are protected as methyl ethers during formylation to prevent side reactions.
Key Steps :
- Protection : Methylation of 4,6-dihydroxy groups using dimethyl sulfate or iodomethane.
- Formylation : Treatment with Vilsmeier-Haack reagent at 0–5°C.
- Deprotection : Demethylation using BBr₃ or HBr in acetic acid.
- Esterification : Reaction with methanol and catalytic H₂SO₄.
A hypothetical yield of 65–70% is projected based on analogous syntheses, though experimental validation is needed.
Patent-Derived Alkylation-Formylation Strategy
The patent WO2017199227A1 describes a route to 3,4-dihydroxy-2-methylbenzoate esters, adaptable for introducing a formyl group. Modifications include:
Intermediate Synthesis :
Formylation :
- Oxidize the methyl group at position 2 to a formyl group using CrO₃ or PCC in dichloromethane.
Demethylation :
- Remove the methoxy group at position 4 using BBr₃, yielding the 4,6-dihydroxy derivative.
This method, though untested for the target compound, offers a plausible pathway with an estimated 50–60% overall yield.
Direct Electrophilic Formylation
Direct introduction of the formyl group into a pre-assembled methyl 4,6-dihydroxy-2-methylbenzoate skeleton can be achieved using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA). This method, adapted from phenolic compound formylation, proceeds via electrophilic aromatic substitution:
$$
\text{Ar-H} + \text{HMTA} \xrightarrow{\text{TFA}} \text{Ar-CHO} + \text{byproducts}
$$
Reaction conditions (60°C, 12 h) and a 55% isolated yield have been reported for similar substrates.
Experimental Optimization and Challenges
Protecting Group Strategies
The 4,6-dihydroxy groups necessitate protection during formylation to prevent quinone formation. Common strategies include:
| Protecting Group | Reagent | Deprotection Method | Efficiency |
|---|---|---|---|
| Methyl ether | (CH₃)₂SO₄, K₂CO₃ | BBr₃, CH₂Cl₂, 0°C | High |
| Acetyl | Ac₂O, pyridine | NH₃/MeOH, rt | Moderate |
Methyl protection is preferred for its stability under formylation conditions.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) :
- Column: C18, 250 × 4.6 mm, 5 µm
- Mobile Phase: 0.1% H₃PO₄:ACN (75:25)
- Retention Time: 7.05 min (similar to 3,4-dihydroxy-2-methylbenzoate esters).
Spectroscopic Data :
- IR (KBr) : 3280 cm⁻¹ (OH), 1690 cm⁻¹ (C=O ester), 1715 cm⁻¹ (C=O formyl).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, CHO), 6.25 (s, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Aldol Condensation
The formyl group (
) present in methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate can undergo aldol condensation reactions with other carbonyl compounds. This reaction involves the nucleophilic addition of an enolate ion to the carbonyl group, forming a β-hydroxyaldehyde or β-hydroxyketone, followed by dehydration to give an α,β-unsaturated carbonyl compound.
Esterification, Alkylation, and Formylation
This compound can undergo esterification, alkylation, and formylation reactions, which are essential steps in its synthesis and further modification. Esterification involves the reaction of the hydroxyl groups with carboxylic acids or alcohols to form esters. Alkylation involves the introduction of alkyl groups to the molecule, typically at the hydroxyl positions. Formylation, or the introduction of a formyl group, can also be performed, potentially at different positions on the aromatic ring depending on reaction conditions.
Vilsmeier-Haack Reaction
The introduction of the formyl group can be achieved through a Vilsmeier-Haack reaction, where an acid reacts with N,N-dimethylformamide and phosphoryl chloride to introduce a formyl group onto the aromatic ring.
Deprotection
The process for preparation of 3,4-dihydroxy-2-methyl benzoic acid C1-4 alkyl ester may involve dealkylation using a suitable reagent such as anhydrous aluminium chloride . The reaction can be carried out in a solvent like toluene, benzene, dichloromethane, tetrahydrofuran, or dioxane . The reaction mass can be heated to a temperature from 50-100 °C for a period sufficient for completion of reaction, such as 1-5 hours .
Reactions of the Formyl Group
The formyl group can react with nucleophiles in proteins or nucleic acids, potentially influencing various biochemical pathways.
Scientific Research Applications
Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate is an organic compound with a molecular weight of approximately 210.183 g/mol. It features a benzoate structure with hydroxyl groups at the 4 and 6 positions, a formyl group at the 3 position, and a methyl group at the 2 position. Its structural complexity allows for various chemical interactions and potential applications in medicinal chemistry and organic synthesis.
Potential Applications
This compound has potential applications in various fields:
- Medicinal Chemistry The compound can be used as a building block for synthesizing biologically active molecules.
- Organic Synthesis It can serve as an intermediate in the synthesis of more complex organic compounds.
- Materials Science The compound's unique structure may be useful in the development of new materials with specific properties.
Studies on interactions with biological systems
Studies on the interactions of this compound with biological systems are essential for understanding its pharmacological potential. Preliminary studies suggest:
- The compound may exhibit various biological activities.
- Further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications.
One study identified methyl 3‐formyl‐2,4‐dihydroxy‐6‐methylbenzoate as one of the compounds isolated from Stereocaulon halei . Another study investigated the crystal and molecular structures of the methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid as a synthetic intermediate to espintanol .
Mechanism of Action
The mechanism of action of Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate involves its interaction with various molecular targets. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl groups can form hydrogen bonds, influencing the compound’s solubility and reactivity. The methyl ester group can undergo hydrolysis, releasing the corresponding acid and methanol.
Comparison with Similar Compounds
Ethyl 3-chloro-5-formyl-4,6-dihydroxy-2-methylbenzoate
- Molecular Formula : C₁₁H₁₁ClO₅
- Molecular Weight : 258.65 g/mol
- Key Differences: Substitution: Chlorine atom at position 3 and ethyl ester group (vs. methyl ester in the target compound). The ethyl ester group could influence solubility and metabolic stability .
3-Formyl-4,6-dihydroxy-2,5-dimethylbenzoic Acid Methyl Ester (CAS: 34874-76-5)
- Molecular Formula : C₁₁H₁₂O₅
- Molecular Weight : 224.21 g/mol
- Key Differences :
- Additional methyl group at position 5.
- Impact : The extra methyl group increases hydrophobicity (LogP = 1.005 vs. target compound’s 1.0053) and may sterically hinder reactions at the formyl group. This compound has been synthesized via TFA-mediated condensation with HMTA, yielding 82% pure product, suggesting that methyl substitution can optimize synthetic efficiency .
Chloroatranorin (CAS: 479-16-3)
- Molecular Formula : C₁₉H₁₇ClO₈
- Molecular Weight : 408.79 g/mol
- Key Differences: Complex structure with a 3-chloro-5-formyl-4,6-dihydroxy-2-methylbenzoate moiety esterified to a 3-hydroxy-4-(methoxycarbonyl)-2,5-dimethylphenyl group.
Methyl 3-amino-4,6-dibromo-2-methylbenzoate (CAS: 119916-05-1)
- Molecular Formula: C₉H₉Br₂NO₂
- Molecular Weight : 322.98 g/mol
- Key Differences: Amino and bromo groups replace hydroxyl and formyl groups. Impact: The amino group enables participation in coupling reactions (e.g., amide formation), while bromine atoms offer sites for cross-coupling (e.g., Suzuki reactions).
Structural and Functional Analysis
Substituent Effects on Reactivity
- Formyl Group : Present in all compared compounds, the formyl group is critical for nucleophilic additions (e.g., Schiff base formation). Steric effects from adjacent methyl groups (e.g., in CAS 34874-76-5) may reduce reaction rates .
Biological Activity
Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and potential anticancer effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C11H12O5 and a molecular weight of approximately 210.183 g/mol. The structure features a benzoate core with hydroxyl groups at the 4 and 6 positions, a formyl group at the 3 position, and a methyl group at the 2 position. This unique configuration contributes to its reactivity and biological activity .
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties . These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may help mitigate oxidative damage in biological systems .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. A study highlighted its effectiveness against specific bacterial strains, showcasing its potential as a natural preservative or therapeutic agent in combating microbial infections .
Anticancer Potential
The compound's anticancer properties have been explored in several studies. For instance, it has been evaluated for its ability to inhibit cell proliferation in cancer cell lines. In one study involving human oral cancer cells (HSC-2), treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent .
Table: Summary of Biological Activities
| Biological Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Protects against oxidative stress | |
| Antimicrobial | Effective against specific bacteria | |
| Anticancer | Reduces cell viability in cancer cells |
Case Studies
- Antioxidant Study : A study demonstrated that this compound significantly decreased reactive oxygen species (ROS) levels in cultured cells, suggesting a protective effect against oxidative damage.
- Antimicrobial Efficacy : In vitro tests showed that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL, highlighting its potential use in treating bacterial infections.
- Anticancer Research : In experiments with HSC-2 cells treated with varying concentrations of the compound (10 µM to 100 µM), results indicated a dose-dependent decrease in cell proliferation, with an IC50 value determined at approximately 50 µM after 72 hours of treatment .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step procedures involving triazine intermediates, as described in and . For example, general procedure B in uses 2,4,6-trichlorotriazine, phenols (e.g., 4-methoxyphenol), and vanillin derivatives. Key variables include temperature (-35°C to 40°C), reaction time (7–47 h), and stoichiometric ratios (1.1–1.6 equiv. of DIPEA). Purification via MPLC with gradients of CH₂Cl₂/EtOAC improves yields (up to 90%) .
Table 1: Reaction Conditions from
| Step | Reagents | Equiv. | Temp. (°C) | Time (h) | Yield |
|---|---|---|---|---|---|
| 1 | 4-Methoxyphenol | 1.0 | -35 | 7 | N/A |
| 2 | Vanillin | 1.0 | 40 | 47 | N/A |
| 3 | Methyl 3-aminobenzoate | 1.15 | 40 | 23.5 | 90% |
Q. How is this compound characterized, and what analytical techniques are critical?
- Methodological Answer : Characterization relies on NMR (¹H, 200 MHz in DMSO-d₆), melting point analysis, and TLC (Rf values in hexane/EtOAc). For instance, reports δ = 3.76 ppm (s, 3H) for methoxy groups and m.p. 79–82°C. Column chromatography (silica gel, CH₂Cl₂/EtOAc gradients) is essential for isolating pure fractions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer : Discrepancies in NMR or melting points (e.g., mp 48–55°C in vs. 79–82°C in ) may arise from polymorphism or impurities. To address this:
- Use high-resolution NMR (≥400 MHz) and spiking experiments with known standards.
- Optimize crystallization conditions (e.g., solvent polarity, cooling rates) to isolate pure polymorphs .
Q. What strategies improve the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : The compound’s aldehyde and phenolic hydroxyl groups make it prone to oxidation and hydrolysis. Stability studies (e.g., HPLC monitoring at 25–40°C, pH 1–13) can identify degradation pathways. Buffered solutions (pH 6–8) and inert atmospheres (N₂) are recommended for storage .
Q. How can computational modeling guide the design of derivatives for biological activity?
- Methodological Answer : Molecular docking (e.g., using AutoDock Vina) and DFT calculations can predict interactions with target proteins (e.g., von Hippel-Lindau E3 ligase in ). Focus on modifying substituents (e.g., methoxy vs. bromo groups) to enhance binding affinity while maintaining solubility .
Table 2: Key Substituent Effects from
| Derivative | Substituent | m.p. (°C) | LogP (Predicted) |
|---|---|---|---|
| 5k | 4-Methoxy | 79–82 | 1.50 |
| 5l | 4-Bromo | 217–220 | 2.10 |
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Methodological Answer : Scaling triazine-based syntheses () requires precise control of temperature and stoichiometry. Microreactor systems can enhance heat transfer and mixing, reducing side products. Process analytical technology (PAT) tools (e.g., in-line IR) monitor intermediate formation in real time .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
